

A Comparative Guide to ^{13}C NMR Data of Boc-Protected Piperidine Derivatives

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Compound of Interest

Compound Name: (S)-2-(1-(tert-butoxycarbonyl)piperidin-3-yl)acetic acid

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For researchers engaged in drug discovery and development, the piperidine moiety is a crucial scaffold. Its conformational flexibility and basic nitrogen atom make it a versatile component in a vast array of bioactive molecules. Protecting the piperidine nitrogen is a common strategy in multi-step syntheses, with the tert-butyloxycarbonyl (Boc) group being one of the most frequently employed protecting groups. Understanding the spectroscopic characteristics of these intermediates is paramount for reaction monitoring and structural confirmation. This guide provides a comparative analysis of the ^{13}C NMR data for Boc-protected piperidine derivatives, alongside other common N-protecting groups, supported by experimental data and protocols.

^{13}C NMR Data Comparison

The chemical shifts of the piperidine ring carbons are influenced by the nature of the substituent on the nitrogen atom and any other substitutions on the ring. The electron-withdrawing nature of the Boc group leads to a downfield shift of the adjacent C2 and C6 carbons compared to the parent piperidine. Here, we compare the ^{13}C NMR data of N-Boc-piperidine with unsubstituted piperidine and piperidine protected with other common groups, such as Acetyl (Ac) and Carboxybenzyl (Cbz).

Compound	C2/C6 (ppm)	C3/C5 (ppm)	C4 (ppm)	Protecting Group Carbons (ppm)	Solvent
Piperidine	~47.8	~27.5	~25.5	-	CDCl ₃
N-Boc-piperidine	~46.4	~28.7	~23.4-25.8	~79.0 (C(CH ₃) ₃), ~28.7 (C(CH ₃) ₃), ~154.7 (C=O)	CDCl ₃ ^[1]
N-Acetyl-piperidine	~46.6, ~49.0	~26.2	~25.0	~21.2 (CH ₃), ~168.0 (C=O)	CDCl ₃
N-Cbz-piperidine	~47.0	~28.5	~25.6	~67.1 (CH ₂), ~127.8, ~128.0, ~128.5, ~136.8 (Aromatic), ~155.3 (C=O)	CDCl ₃

Note: The chemical shifts can vary depending on the solvent and the presence of other substituents on the piperidine ring. The data for N-Acetyl-piperidine and N-Cbz-piperidine are typical values and may vary.

Experimental Protocol for ¹³C NMR Spectroscopy

A detailed and consistent experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR data.

Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Accurately weigh 10-20 mg of the N-protected piperidine derivative.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used if necessary.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Solvent: Chloroform-d (CDCl_3) is a common choice, with its residual solvent peak at 77.16 ppm used for calibration if TMS is not added.^[1]
- Temperature: Standard ambient temperature (e.g., 298 K).
- Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected chemical shift range for carbon atoms in these molecules.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially for quaternary carbons.
- Number of Scans: This will depend on the concentration of the sample. For a reasonably concentrated sample (10-20 mg), 128 to 1024 scans are usually adequate to obtain a good signal-to-noise ratio.

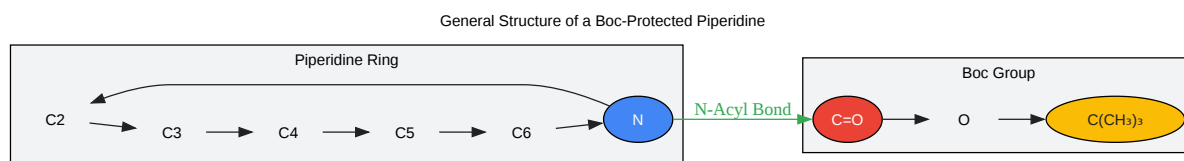
Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
- Integrate the peaks if quantitative information is desired (note: for standard ^{13}C NMR, integrations are not always accurate due to varying relaxation times and the Nuclear Overhauser Effect).

Visualization of Key Structures and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

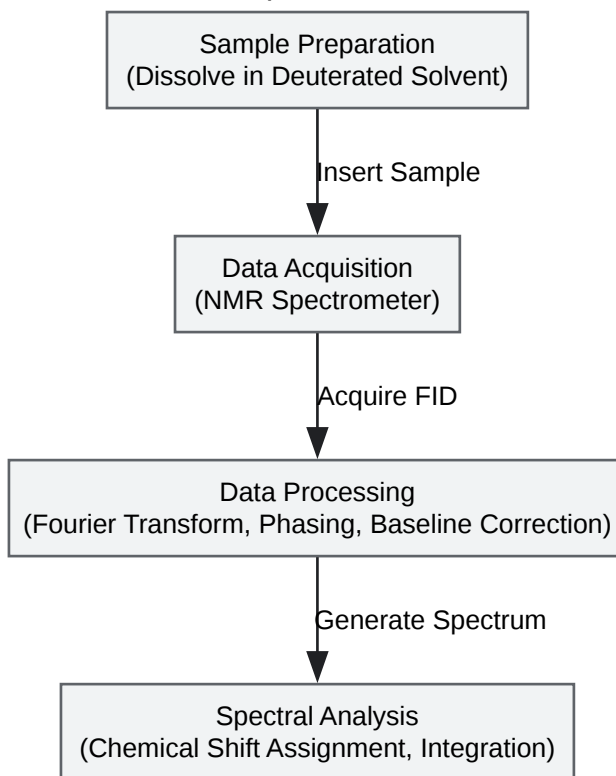


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Boc-Protected Piperidine Structure

The diagram above illustrates the general structure of a Boc-protected piperidine, highlighting the key carbon atoms of the piperidine ring and the Boc protecting group. The chemical environment of these carbons gives rise to their characteristic shifts in the ^{13}C NMR spectrum.

^{13}C NMR Experimental Workflow



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^{13}C NMR Experimental Workflow

This flowchart outlines the key steps involved in acquiring a ^{13}C NMR spectrum, from sample preparation to the final analysis of the data. Adherence to a standardized workflow is essential for obtaining reliable and comparable results.

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References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]
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